Cas no 2172141-03-4 (3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid)

3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid
- 3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid
- 2172141-03-4
- EN300-1494513
-
- インチ: 1S/C27H34N2O5/c1-17(25(30)28-15-18(2)26(31)32)9-8-10-19(3)29-27(33)34-16-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,17-19,24H,8-10,15-16H2,1-3H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: UBMVBCXFFFWZTG-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)CCCC(C(NCC(C(=O)O)C)=O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 677
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 105Ų
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1494513-250mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1494513-50mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1494513-100mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1494513-1.0g |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1494513-500mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1494513-2500mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1494513-5000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1494513-10000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1494513-1000mg |
3-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylheptanamido]-2-methylpropanoic acid |
2172141-03-4 | 1000mg |
$3368.0 | 2023-09-28 |
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acidに関する追加情報
Comprehensive Overview of 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid (CAS No. 2172141-03-4)
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid (CAS No. 2172141-03-4) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency in producing high-purity peptides for drug development and biomedical research. The compound's unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group, ensures optimal protection of the amino group during synthesis, making it indispensable for researchers exploring novel therapeutic peptides.
The growing demand for custom peptide synthesis and bioconjugation has propelled the relevance of CAS No. 2172141-03-4. Recent advancements in cancer immunotherapy and targeted drug delivery systems have further highlighted the importance of Fmoc-protected building blocks. Researchers frequently search for "Fmoc amino acid applications" or "peptide coupling reagents," reflecting the compound's critical role in modern biochemical research. Its compatibility with automated synthesizers and resistance to side reactions make it a preferred choice for laboratories focusing on high-throughput screening and precision medicine.
From a structural perspective, 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid exhibits a branched alkyl chain, which enhances its solubility in organic solvents commonly used in peptide chemistry. This property aligns with the industry's shift toward green chemistry, as it reduces the need for hazardous solvents. Additionally, the compound's stability under microwave-assisted synthesis conditions has been a topic of interest, addressing the need for faster and more energy-efficient peptide production methods.
The pharmaceutical industry is increasingly leveraging CAS No. 2172141-03-4 for the development of peptide-based therapeutics, particularly in areas like diabetes management and neurological disorders. Searches for "peptide drugs in clinical trials" or "Fmoc deprotection techniques" underscore the compound's relevance in cutting-edge research. Furthermore, its role in prodrug design and biomarker discovery has been explored in recent publications, cementing its position as a versatile tool for drug discovery.
Quality control and analytical characterization of 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid are critical for ensuring reproducibility in peptide synthesis. Techniques such as HPLC, mass spectrometry, and NMR spectroscopy are routinely employed to verify its purity and structural integrity. These protocols align with the Good Manufacturing Practice (GMP) standards demanded by regulatory agencies, ensuring its suitability for preclinical studies and large-scale production.
In conclusion, 3-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylheptanamido-2-methylpropanoic acid (CAS No. 2172141-03-4) represents a cornerstone in peptide science, bridging the gap between academic research and industrial applications. Its adaptability to emerging trends like AI-driven drug design and sustainable synthesis ensures its continued prominence in the life sciences sector. As the demand for personalized medicine grows, this compound will undoubtedly remain a focal point for innovation.
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